4-iodo-3-isopropyl-1H-pyrazole
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Overview
Description
4-Iodo-3-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a substituent iodine atom at the fourth position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which yields 5-substituted 4-iodo-1-tosylpyrazoles . In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents such as molecular iodine and sodium bicarbonate are used for cyclization.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-Iodo-3-isopropyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Agriculture: The compound is used in the development of agrochemicals with pesticidal and herbicidal properties.
Material Science: It is utilized in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-isopropyl-1H-pyrazole
- 3-Iodo-1H-pyrazole
- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Uniqueness
4-Iodo-3-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-5-propan-2-yl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBOIUGVELRNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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